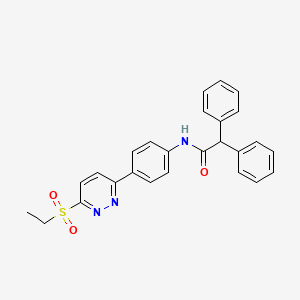

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide

描述

属性

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-2-33(31,32)24-18-17-23(28-29-24)19-13-15-22(16-14-19)27-26(30)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,25H,2H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWOJTLVMXEOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide typically involves multiple steps:

Formation of the pyridazine ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Introduction of the ethylsulfonyl group: The ethylsulfonyl group can be introduced via sulfonation of the pyridazine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with the phenyl ring: The pyridazine derivative is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.

Formation of the diphenylacetamide moiety: The final step involves the acylation of the phenyl ring with diphenylacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

化学反应分析

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Formation of the corresponding sulfone derivative.

Reduction: Formation of the dihydropyridazine derivative.

Substitution: Formation of brominated or nitrated phenyl derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

作用机制

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: The compound may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Therapeutic Effects: The compound may exert its effects through multiple pathways, including modulation of inflammatory mediators, induction of apoptosis in cancer cells, and disruption of microbial cell membranes.

相似化合物的比较

Core Heterocycle Variations: Pyridazine vs. Benzothiazole

The target compound’s pyridazine core distinguishes it from benzothiazole-based analogs (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide ). Key differences include:

Substituent Modifications: Sulfonyl vs. Sulfamoyl and Halogen Groups

- Ethylsulfonyl (Target Compound) : The ethylsulfonyl group enhances lipophilicity compared to sulfamoyl derivatives (e.g., N-(6-(N-ethylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide ). This may improve membrane permeability but reduce aqueous solubility.

- Halogen Substituents : Compounds like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide introduce electronegative chlorine, which could increase binding specificity but risk off-target reactivity.

Acetamide Modifications: Diphenyl vs. Substituted Phenyl Groups

- Diphenylacetamide (Target Compound) : The bulky diphenyl group may sterically hinder interactions with flat binding sites but stabilize π-π stacking in hydrophobic pockets.

- Fluorophenyl/Methoxyphenyl Derivatives : Compounds like N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide use fluorophenyl groups to modulate electron density and bioavailability. Fluorine’s electronegativity can enhance binding precision, while methoxy groups (e.g., 4-methoxyphenyl ) improve solubility via hydrogen bonding.

Chain Length and Linker Diversity

- Ethylsulfonyl vs. Ethylsulfamoyl: The target’s ethylsulfonyl group lacks the amino linker present in N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide , which contains a sulfamoyl-ethylamino-pyridazine moiety. The amino linker in the latter may facilitate hydrogen bonding but reduce metabolic stability due to protease susceptibility.

Structural and Functional Comparison Table

生物活性

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 455.54 g/mol. Its structure includes a pyridazine moiety, an ethylsulfonyl group, and a diphenylacetamide framework, which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve modulation of specific signaling pathways related to cell proliferation and apoptosis. Preliminary studies suggest that the compound may interact with enzymes or receptors involved in cancer progression and inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting cell growth in various cancer cell lines. For instance:

- Cell Proliferation Inhibition : In vitro studies have shown that the compound can significantly reduce the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of activated caspases.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . In animal models of inflammation:

- Cytokine Modulation : Administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Oxidative Stress Reduction : The compound appears to enhance antioxidant defenses, reducing oxidative stress markers in tissues subjected to inflammatory stimuli.

Data Table: Summary of Biological Activities

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, particularly notable in MCF-7 cells where IC50 values were calculated to be around 15 μM.

- Animal Model for Inflammation : In a rat model of induced inflammation, administration of the compound significantly reduced paw edema and serum levels of inflammatory cytokines compared to control groups. Histological evaluations showed reduced infiltration of inflammatory cells in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。